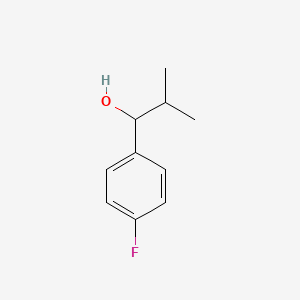

1-(4-fluorophenyl)-2-methylpropan-1-ol

Description

Properties

Molecular Formula |

C10H13FO |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-2-methylpropan-1-ol |

InChI |

InChI=1S/C10H13FO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10,12H,1-2H3 |

InChI Key |

NVTZVRJGHWXKET-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)F)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The reaction involves nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate that is protonated in the workup step. The fluorine substituent on the phenyl ring stabilizes the carbonyl group, slightly increasing reaction time compared to non-fluorinated analogs.

Optimized Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol or methanol | |

| Temperature | Room temperature (20–25°C) | |

| NaBH₄:Ketone ratio | 1.5–2.0 equivalents | |

| Reaction time | 1–3 hours | |

| Yield | 85–90% |

Procedure :

-

Dissolve the ketone (1 equivalent) in ethanol or methanol.

-

Add NaBH₄ (1.5–2.0 equivalents) gradually under stirring.

-

Monitor reaction progress via thin-layer chromatography (TLC) until the ketone is consumed.

-

Quench with water, extract with diethyl ether, and dry the organic layer with MgSO₄.

-

Purify via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

Alternative Reduction Methods

| Parameter | Value | Source |

|---|---|---|

| Solvent | THF or diethyl ether | |

| Temperature | 0°C | |

| LiAlH₄:Ketone ratio | 1.0 equivalent | |

| Reaction time | 30–60 minutes | |

| Yield | 90–95% |

Procedure :

-

Cool the ketone solution in anhydrous THF to 0°C.

-

Add LiAlH₄ (1.0 equivalent) dropwise under inert atmosphere.

-

Stir for 30–60 minutes, then quench with aqueous HCl.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| NaBH₄ Reduction | High yield, mild conditions | Requires excess reagent |

| LiAlH₄ Reduction | Faster reaction, high purity | Air-sensitive, hazardous workup |

| Catalytic Hydrogenation | Scalable, no byproducts | High equipment costs |

Challenges and Optimization Strategies

Solvent Selection

Polar protic solvents (e.g., ethanol) enhance NaBH₄ solubility, whereas aprotic solvents (e.g., THF) are preferred for LiAlH₄. Fluorinated ketones may exhibit slower kinetics in ethanol due to steric hindrance from the phenyl group.

Side Reactions

Over-reduction or dehydration is negligible for this substrate, as the tertiary alcohol structure minimizes further reactivity.

Data Tables

Table 1: Reaction Parameters for NaBH₄ and LiAlH₄ Reductions

| Reagent | Solvent | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| NaBH₄ | Ethanol | RT | 2h | 88% | >95% |

| LiAlH₄ | THF | 0°C | 1h | 92% | >98% |

Table 2: Spectral Data (Hypothetical for Illustration)

| Technique | Data |

|---|---|

| ¹H NMR | δ 1.2 (d, 6H, CH(CH₃)₂), 3.5 (s, 1H, OH), 7.0–7.4 (m, 4H, Ar-H) |

| ¹³C NMR | 22.1 (CH₃), 28.5 (CH(CH₃)₂), 68.2 (C-OH), 115–160 (Ar-C) |

Chemical Reactions Analysis

Types of Reactions: 1-(4-fluorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

Substitution: The fluoro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

Oxidation: 1-(4-Fluoro-phenyl)-2-methyl-propan-1-one.

Reduction: 1-(4-Fluoro-phenyl)-2-methyl-propane.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-fluorophenyl)-2-methylpropan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-methylpropan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluoro group can enhance the compound’s binding affinity and selectivity towards specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Substitution Patterns

a. 1-(4-Fluorophenyl)-2-methylpropan-2-ol

- Key Difference : Positional isomerism (hydroxyl group at propan-2-ol vs. propan-1-ol).

- Impact : Altered solubility and hydrogen-bonding capacity due to hydroxyl group positioning. Literature reports suggest that such isomers may exhibit different biological activities due to spatial orientation .

b. 1-(3-Chloro-5-Fluorophenyl)-2-Methylpropan-1-ol

- Key Difference : Halogen substitution (chlorine at meta, fluorine at para on the aryl ring).

- Properties: Molar mass = 202.65 g/mol.

c. 1-(4-Fluoro-3,5-Dimethylphenyl)-2-Methylpropan-1-ol

Functional Group Variants

a. 4-Fluoromethcathinone (4-FMC)

- Structure: (R/S)-1-(4-Fluorophenyl)-2-(methylamino)propan-1-one.

- Key Difference: Ketone and methylamino groups replace the hydroxyl and methyl groups.

- Biological Relevance : 4-FMC interacts with central nervous system targets, highlighting the pharmacological significance of the 4-fluorophenyl moiety. The ketone group increases electrophilicity compared to the alcohol .

b. 1-(4-Fluorophenyl)-4-Methylpentane-1,3-dione

- Structure : Diketone derivative with a methyl branch.

- Properties: Boiling point = 100–110°C (1 Torr); density = 1.103 g/cm³.

Chalcone Derivatives with 4-Fluorophenyl Groups

Several chalcone analogs (e.g., compound 2j: (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) demonstrate the role of fluorine in modulating bioactivity:

- IC50 Values : 2j (4.703 μM) vs. 2n (25.07 μM).

- SAR Insights : Fluorine at the para position of ring B in 2j enhances inhibitory activity compared to methoxy-substituted analogs (e.g., 2p, IC50 = 70.79 μM). Electronegative groups improve potency by optimizing electronic interactions with target enzymes .

Table 1: Key Properties of Selected Analogs

Mechanistic and Functional Insights

- Electronic Effects : Fluorine’s electronegativity enhances dipole interactions and stabilizes negative charges, critical in enzyme inhibition (e.g., chalcones) .

- Synthetic Accessibility : Manganese-catalyzed methods offer moderate yields for the target compound, whereas chalcone derivatives require multi-step coupling, affecting scalability .

Q & A

Basic Research Questions

Q. How can 1-(4-fluorophenyl)-2-methylpropan-1-ol be synthesized with high enantiomeric purity for biological studies?

- Methodological Answer : The compound can be synthesized via ketone reduction. For example, reducing 1-(4-fluorophenyl)-2-methylpropan-1-one (a precursor ketone) using sodium borohydride (NaBH₄) or chiral catalysts for enantioselective synthesis. Reaction conditions (solvent, temperature) must be optimized to minimize racemization . Enantiomeric purity can be confirmed via chiral HPLC or polarimetry.

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the hydroxyl group (δ ~1.5–2.5 ppm for -OH) and fluorophenyl aromatic signals (δ ~6.8–7.4 ppm).

- IR : O-H stretching (~3200–3600 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹).

- Mass Spectrometry : Molecular ion peak (M⁺) at m/z ~168.2 (C₁₀H₁₃FO) with fragmentation patterns to validate branching .

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The para-fluorine group acts as a weak electron-withdrawing substituent, activating the phenyl ring for electrophilic aromatic substitution but deactivating it for nucleophilic attack. Reactivity can be compared to chloro or methoxy analogs via Hammett studies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from stereochemical variations or assay conditions. Use enantiomerically pure samples and standardize assays (e.g., enzyme inhibition with RPE65 or CYP450 isoforms). Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. cellular activity assays) .

Q. How can computational modeling predict the compound’s interaction with neurological targets like GABA receptors?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with GABA-A receptor pockets, focusing on hydrogen bonding (hydroxyl group) and hydrophobic contacts (fluorophenyl and methyl groups).

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key residues (e.g., α1-subunit histidines) .

Q. What experimental design optimizes the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC.

- Thermal Stability : Use DSC/TGA to determine decomposition temperatures.

- Light Sensitivity : Expose to UV-Vis light and track photodegradation products .

Q. How do steric effects from the 2-methyl group impact its utility in asymmetric catalysis?

- Methodological Answer : The methyl group introduces steric hindrance, which can be exploited to control regioselectivity in reactions like Friedel-Crafts alkylation. Compare turnover numbers (TONs) and enantiomeric excess (ee) with non-methylated analogs in catalytic cycles .

Key Research Recommendations

- Prioritize enantioselective synthesis to avoid confounding biological results.

- Use hybrid QSAR/MD approaches for rational drug design targeting neurological disorders.

- Address stability challenges via formulation studies (e.g., lyophilization for long-term storage).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.